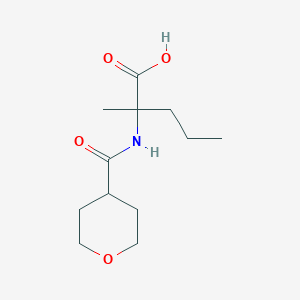![molecular formula C11H12BrNO4 B7557036 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid, also known as BFA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of amino acids and is a derivative of furan.
Mécanisme D'action
The exact mechanism of action of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid in lab experiments is its specificity. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it a useful tool for studying various cellular processes. However, one of the main limitations of using 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is its potential toxicity. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid. One area of research is the development of novel 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid involves the reaction of 5-bromofuran-2-carboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques. The purity and yield of the final product depend on the reaction conditions and purification techniques used.
Applications De Recherche Scientifique
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-9-4-3-8(17-9)11(16)13(6-10(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKDAKJKGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)

![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)

![2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)